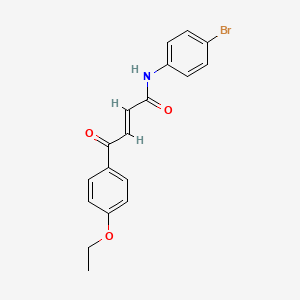

N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

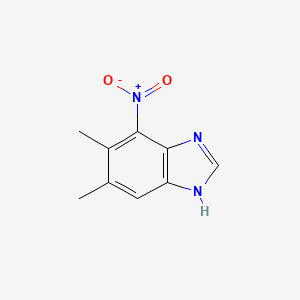

Conformational Polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide

The study of conformational polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide has revealed the existence of three distinct polymorphs, identified through single-crystal X-ray diffraction. These polymorphs, designated as yellow alpha, orange beta, and yellow gamma, exhibit unique properties and structures that have been further investigated using a variety of spectroscopic techniques and differential scanning calorimetry. The alpha form, which is energetically preferred in the gas phase, is closely followed by the gamma conformation in terms of stability. Interestingly, despite the beta form being energetically less favorable, it is considered the most stable crystalline phase at room temperature. This unexpected stability is attributed to the planarity of the beta form, which facilitates stronger intermolecular interactions and more efficient packing within the crystal lattice. The study also includes computational data that supports the experimental findings, particularly the calculated electronic-absorption maxima that align with the observed experimental spectra .

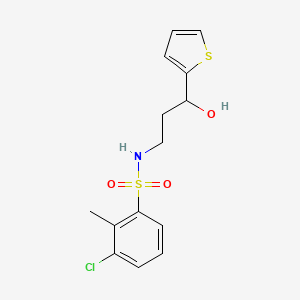

An Intramolecular Charge Transfer (ICT) Based Chemosensor for Silver Ion

The development of a chemosensor for the selective detection of Ag(+) ions is a significant advancement in the field of chemical sensing. The chemosensor, 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, demonstrates high selectivity for Ag(+) ions in a methanol-water mixture, distinguishing it from a wide range of other metal ions. The detection limit for Ag(+) ions is remarkably low, enhancing the chemosensor's utility in various applications. Upon interaction with Ag(+) ions, the chemosensor exhibits a pronounced fluorescent enhancement, which is a direct consequence of increased intramolecular charge transfer (ICT). The underlying mechanism of this fluorescence enhancement and the selectivity of the chemosensor for Ag(+) ions have been convincingly supported by time-dependent density functional theory (TD-DFT) calculations, providing a theoretical basis for the observed experimental results .

Analysis Summary

The provided papers focus on the study of molecular structures and their interactions with the environment or other substances. Paper explores the polymorphism of a specific thiobenzamide derivative, revealing the intricate balance between molecular conformation and crystal packing efficiency. Paper presents a chemosensor capable of detecting silver ions with high selectivity, where the sensing mechanism is elucidated through both experimental and computational methods. Both studies contribute to the understanding of molecular behavior in different contexts, with implications for material science and analytical chemistry. However, neither paper directly addresses the compound "N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide," and as such, no specific analysis of this compound can be provided based on the given papers.

Applications De Recherche Scientifique

Molecular Electronics and Synthetic Chemistry

N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide and related bromophenyl compounds are valuable as building blocks in molecular electronics. Their utility derives from the facile synthesis and functionalization of aryl bromides, which are precursors for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These molecular wires are pivotal in developing molecular electronic devices due to their efficient synthetic transformations, indicating a broad application in synthetic and materials chemistry (Stuhr-Hansen et al., 2005).

Corrosion Inhibition

Compounds structurally similar to N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide have been studied for their corrosion inhibition properties on low carbon steel in hydrochloric acid solutions. These studies reveal that such compounds can effectively protect metal surfaces by increasing their concentration, which leads to higher protection efficiency. This application is vital in industrial settings where metal preservation is critical (Khalifa & Abdallah, 2011).

Anticancer Activity

Research into bromophenol derivatives, including structures akin to N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide, has demonstrated significant anticancer activities. For instance, a novel bromophenol derivative showed potent anticancer effects on human lung cancer cell lines by inducing cell cycle arrest and apoptosis through the ROS-mediated PI3K/Akt and the MAPK signaling pathways. This highlights the potential of these compounds in developing new anticancer drugs (Guo et al., 2018).

Material Science and Conformational Studies

Phenacyl benzoates derivatives, related to the core structure of N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide, show significant commercial importance in synthetic and photochemistry applications. These compounds are used as photosensitive blocking groups due to their ease of cleavage under mild conditions, demonstrating their utility in material science and chemical synthesis (Kumar et al., 2014).

Propriétés

IUPAC Name |

(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxobut-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3/c1-2-23-16-9-3-13(4-10-16)17(21)11-12-18(22)20-15-7-5-14(19)6-8-15/h3-12H,2H2,1H3,(H,20,22)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSBCUAMAKWQSK-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2542530.png)

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2542547.png)

![3-[[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2542549.png)